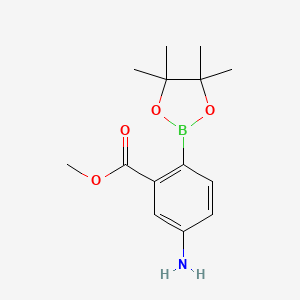

Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC13800831

Molecular Formula: C14H20BNO4

Molecular Weight: 277.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BNO4 |

|---|---|

| Molecular Weight | 277.13 g/mol |

| IUPAC Name | methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,16H2,1-5H3 |

| Standard InChI Key | DEHMHXLMFDCVLL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate backbone substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 5-position with an amino group. The boronate ester moiety adopts a trigonal planar geometry around the boron atom, stabilized by covalent bonds to two oxygen atoms from the pinacol ligand . This configuration enhances the compound’s stability under ambient conditions while maintaining reactivity in cross-coupling reactions.

Physical and Spectral Properties

Key physical properties include a molecular weight of 277.13 g/mol, a melting point range of 43–47°C, and solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Spectroscopic data reveal characteristic signals in nuclear magnetic resonance (NMR):

The infrared (IR) spectrum shows absorptions at 1340 cm (B–O) and 1715 cm (ester C=O).

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 277.13 g/mol | |

| Melting Point | 43–47°C | |

| Solubility | DMF, THF, dichloromethane | |

| Purity (HPLC) | >98% |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction. A typical procedure involves:

-

Substrate Preparation: Methyl 5-amino-2-bromobenzoate is treated with bis(pinacolato)diboron () in the presence of Pd(dppf)Cl and potassium acetate.

-

Reaction Conditions: The mixture is heated to 80–100°C in dioxane under inert atmosphere for 12–24 hours.

-

Workup: Purification by column chromatography (silica gel, hexane/ethyl acetate) yields the product as a white solid.

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance yield and reduce catalyst loading. Key challenges include minimizing boronate hydrolysis and ensuring consistent regioselectivity. Industrial batches achieve >95% purity, with residual palladium levels <10 ppm.

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The boronate group undergoes transmetallation with aryl halides in the presence of palladium catalysts, forming biaryl products. For example, coupling with 4-bromotoluene generates methyl 5-amino-2-(p-tolyl)benzoate. The reaction proceeds via oxidative addition of the halide to Pd(0), followed by boronate transfer and reductive elimination .

Electrophilic Substitution

The amino group at the 5-position directs electrophilic aromatic substitution. Nitration with yields methyl 5-amino-2-(pinacolboronyl)-3-nitrobenzoate, a precursor to heterocyclic compounds.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a key building block for kinase inhibitors and protease antagonists. For instance, it serves in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors under investigation for autoimmune disorders.

Materials Science

Functionalized polyaromatics derived from this boronate exhibit tunable luminescence properties, applicable in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume